molecular formula C22H38O5S B1682773 methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate CAS No. 83058-69-9

methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate

Cat. No.: B1682773
CAS No.: 83058-69-9
M. Wt: 414.6 g/mol
InChI Key: KMYUINCCFSNYPC-VPTZPLTNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFC-612 involves multiple steps, starting from the appropriate cyclopentane derivative. The key steps include:

    Formation of the cyclopentane ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the hydroxyl and keto groups: These functional groups are introduced through selective oxidation and reduction reactions.

    Attachment of the nonenyl side chain: This step involves the addition of the nonenyl group through a Grignard reaction or similar organometallic coupling.

    Thioester formation: The final step involves the esterification of the intermediate with a thiol compound to form the thioester linkage.

Industrial Production Methods

Industrial production of TFC-612 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

TFC-612 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The thioester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of thioesters and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, TFC-612 is used as a model compound to study the reactivity of prostaglandin analogues. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity.

Biology

In biological research, TFC-612 is used to study the mechanisms of diabetic neuropathy. It has been shown to improve nerve conduction velocity and blood flow in diabetic rats, making it a valuable tool for understanding the pathophysiology of this condition .

Medicine

Medically, TFC-612 is being investigated for its potential to treat diabetic neuropathy. Its ability to improve nerve function and reduce ischemia in diabetic nerves makes it a promising candidate for therapeutic development .

Industry

In the pharmaceutical industry, TFC-612 is used in the development of new drugs for the treatment of diabetic complications. Its unique properties make it a valuable lead compound for drug discovery.

Mechanism of Action

TFC-612 exerts its effects primarily through its action on prostaglandin receptors. By mimicking the action of prostaglandin E1, it helps to improve blood flow and reduce inflammation in diabetic nerves. The molecular targets include prostaglandin receptors on nerve cells and blood vessels, which mediate its vasotropic and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TFC-612 is unique in its ability to normalize nerve function and blood flow in diabetic rats, which is not fully achieved by other compounds like ONO 2235. Its dual action on both nerve conduction and vascular function sets it apart from other prostaglandin analogues .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

83058-69-9

Molecular Formula

C22H38O5S

Molecular Weight

414.6 g/mol

IUPAC Name

methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate

InChI

InChI=1S/C22H38O5S/c1-4-5-9-16(2)14-17(23)11-12-18-19(24)15-20(25)22(18)28-13-8-6-7-10-21(26)27-3/h11-12,16-19,22-24H,4-10,13-15H2,1-3H3/b12-11+/t16-,17?,18+,19-,22-/m1/s1

InChI Key

KMYUINCCFSNYPC-VPTZPLTNSA-N

Isomeric SMILES

CCCC[C@@H](C)CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1SCCCCCC(=O)OC)O)O

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1SCCCCCC(=O)OC)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1SCCCCCC(=O)OC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

methyl 6-((-3-hydroxy-2-(3-hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)hexanoate
TEI 6122
TEI-6122
TFC 612
TFC-612

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 2
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 3
Reactant of Route 3
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 4
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 5
Reactant of Route 5
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate
Reactant of Route 6
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate

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